4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride
Description
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride is a piperazine derivative characterized by a piperazine ring substituted with an acetyl group at position 4, a methyl group on the nitrogen atom, and a carboxamide group at position 2, with a hydrochloride counterion. The acetyl and carboxamide groups likely influence its electronic properties, solubility, and reactivity, while the hydrochloride salt enhances its stability and water solubility compared to free-base analogs .
Properties
IUPAC Name |
4-acetyl-N-methylpiperazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)11-4-3-10-7(5-11)8(13)9-2;/h7,10H,3-5H2,1-2H3,(H,9,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVDCUGNFKKVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Piperazine Derivatives
A key step is the selective acetylation at the 4-position of the piperazine ring. Related literature on 1-N-BOC-4-acetyl piperidine shows acid-catalyzed degradation and acetylation reactions under controlled temperature (60–90 °C) using acids such as hydrochloric acid or acetic acid in aqueous-organic mixtures. These conditions favor high yield and industrial scalability.
- Acid types: Glacial acetic acid, methanoic acid, propionic acid, hydrochloric acid, sulfuric acid.
- Reaction conditions: Acid concentration 1–10%, molar ratio acid to substrate 10:1 to 50:1.
- Temperature: 60–90 °C.
This method avoids expensive and moisture-sensitive reagents like Grignard reagents, making it more suitable for industrial production.
Formation of Carboxamide Group
The carboxamide group at the 2-position can be introduced via coupling reactions between the corresponding carboxylic acid derivative and methylamine or methylamine equivalents. Conventional peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF are commonly employed for amide bond formation. However, these reagents can be costly and require careful handling.
Alternatively, flow synthesis techniques have been reported for similar piperazine carboxamide derivatives, involving continuous flow through columns packed with reagents and bases at elevated temperatures (up to 80 °C), achieving moderate yields (~55%) and high purity (>95%). This approach enhances scalability and reproducibility.
Salt Formation
The hydrochloride salt is typically formed by treating the free base compound with hydrochloric acid, either in solution or by exposure to HCl gas, to yield the stable hydrochloride salt. This step improves compound solubility and stability, facilitating purification and storage.
Detailed Synthetic Procedure (Hypothetical Consolidation)
Research Findings and Comparative Analysis
- Use of Grignard reagents (e.g., methylmagnesium bromide) in acetylation steps is common but problematic due to moisture sensitivity, low yield (~43%), and high cost, making it unsuitable for large-scale synthesis.
- Acid-catalyzed acetylation methods offer simpler operation, cheaper reagents, and better yields, aligning with industrial requirements.
- Flow synthesis methods for related piperazine carboxamide derivatives demonstrate feasibility for continuous production with good purity and moderate yields, suggesting potential adaptation for this compound.
- The presence of the N-methyl carboxamide group is critical for biological activity and requires careful amide bond formation, preferably avoiding harsh or moisture-sensitive reagents.
- Formation of the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and stability.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield |
|---|---|---|---|---|---|
| Acid-catalyzed acetylation | Acetic acid, HCl | 60–90 °C, aqueous-organic mix | Simple, cost-effective, scalable | Requires acid handling | High (not specified) |
| Grignard reagent acetylation | Methylmagnesium bromide | Anhydrous, low temp (-20 to 0 °C) | Direct acetylation | Moisture sensitive, expensive, low yield | ~43% |
| Amide coupling with EDC/HOBt | EDC, HOBt, DMF, methylamine | Room temp, inert atmosphere | High purity amide bond formation | Expensive reagents, dry conditions needed | Moderate to high |
| Flow synthesis | Continuous flow, PS-TBD, PS-NCO columns | 80 °C, controlled flow | Scalable, reproducible, high purity | Moderate yield, specialized equipment | ~55% |
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Pharmaceutical Synthesis
This compound is integral in synthesizing various pharmaceutical drugs due to its piperazine moiety, which exhibits a wide range of biological activities. It serves as a reference standard in drug formulation and development. Notably, it has been used in the synthesis of drugs like trimetazidine and ranolazine, which are used for cardiovascular conditions.
Kinase Inhibitors
4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride is pivotal in developing kinase inhibitors that play a crucial role in targeted cancer therapies. Research indicates that derivatives synthesized from this compound show high efficacy against specific cancer cell lines, contributing to advancements in personalized medicine.
Neuropharmacology
The compound is explored for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. It aids in the development of drugs that modulate neural pathways and protect against neurodegeneration, showing promise in preclinical trials.
Analgesic Research
In pain management, this compound is utilized to create new analgesics by synthesizing derivatives that interact with specific pain receptors. These compounds have demonstrated effectiveness in moderating pain responses.
Material Science
Polymer Development
In material science, this compound is investigated for creating novel polymers with improved properties. Experimental procedures involve using the compound as a monomer or cross-linking agent, resulting in polymers with enhanced thermal stability and mechanical strength.
Organic Chemistry
Catalytic Applications
This compound serves as a catalyst or catalyst precursor in various organic reactions. It improves reaction efficiency and is particularly useful in parallel solid-phase synthesis and photocatalytic synthesis.
Antimicrobial Research
Research has also focused on the antimicrobial properties of piperazine derivatives, including this compound. Studies involve synthesizing and testing various piperazine structures for their efficacy against microbial pathogens.
Case Studies
-
Kinase Inhibitor Development
- Objective: To develop effective kinase inhibitors for cancer treatment.
- Results: Derivatives showed significant inhibition of cancer cell proliferation, indicating strong potential for clinical application.
-
Neuroprotective Agents
- Objective: To assess the neuroprotective effects of derivatives on models of neurodegeneration.
- Results: Compounds demonstrated protective effects against neuronal damage in preclinical models.
-
Polymer Synthesis
- Objective: To create advanced materials using this compound.
- Results: Polymers exhibited superior mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride with piperazine derivatives reported in the evidence, focusing on substituent effects, physical properties, and structural conformations.
Substituent Effects and Physical Properties
Key differences arise from substituent types and positions:
Key Observations :
- Halogenated Aromatic Substituents : Compounds A2–A6 (fluorine/chlorine-substituted phenyl groups) exhibit higher melting points (189–199°C) compared to simpler analogs like N-acetylpiperazine (31–34°C). This suggests aromatic substituents enhance crystallinity and intermolecular interactions .
- Hydrochloride Salts: The target compound’s hydrochloride salt likely increases its melting point relative to non-ionic analogs, as seen in 4-acetyl-4-phenylpiperidine HCl (232–234°C) .
- Aliphatic vs. Aromatic Substituents: Aliphatic groups (e.g., acetyl, ethyl) may reduce melting points compared to halogenated aromatics but improve solubility in non-polar solvents .
Structural Conformations and Reactivity
- Piperazine Ring Conformation: In N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation, with bond lengths and angles consistent with similar structures .
- Carboxamide Position : The carboxamide group at position 2 (target compound) versus position 1 () may alter electronic distribution and reactivity, influencing interactions with biological targets or synthetic pathways .
Research Findings and Implications
- Physicochemical Properties : The combination of acetyl, methyl, and carboxamide groups in the target compound may balance lipophilicity and water solubility, making it suitable for pharmaceutical applications.
- Biological Relevance : Piperazine carboxamides are frequently explored as enzyme inhibitors or receptor modulators. The target compound’s substituents could enhance binding affinity compared to halogenated analogs .
Biological Activity
4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride is a piperazine derivative that has gained attention in pharmaceutical research due to its diverse biological activities. This compound features a piperazine ring structure, which is known for its ability to interact with various biological targets, making it a valuable building block in drug development.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆ClN₃O₂
- CAS Number : 1361111-27-4
- Functional Groups : Acetyl group and carboxamide functional group enhance its reactivity and solubility in biological systems.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Receptor Modulation : It acts as a ligand for various neurotransmitter receptors, influencing neurotransmitter activity and offering potential therapeutic effects for neurological disorders.
- Kinase Inhibition : This compound has been shown to inhibit specific kinases, making it a candidate for targeted cancer therapies. Piperazine derivatives play a crucial role in developing kinase inhibitors, which are essential in personalized medicine approaches.
Biological Activities
Research indicates multiple potential biological activities for this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial Effects | Exhibits potential antimicrobial properties, making it useful in developing new antibiotics. |
| Anticancer Properties | Demonstrates efficacy in inhibiting cancer cell lines, contributing to advancements in cancer treatment. |
| Neuroprotective Effects | Modulates neurotransmitter activity, suggesting potential applications in treating neurological disorders. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study highlighted the synthesis of piperazine derivatives, including this compound, which showed significant inhibition of specific cancer cell lines. The derivatives were evaluated for their potency against various tumor models, indicating their potential as anticancer agents.
-
Receptor Interaction Studies :
- Interaction studies have demonstrated that this compound can bind effectively to neural receptors, impacting neurotransmitter release and uptake. Such interactions suggest therapeutic possibilities for conditions like depression and anxiety.
- Pharmacological Screening :
Summary of Findings
The biological activity of this compound is multifaceted:
- It serves as a precursor in the synthesis of various biologically active compounds.
- Its ability to modulate receptor activity positions it as a candidate for treating neurological disorders.
- The compound's role in developing kinase inhibitors highlights its significance in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a piperazine precursor (e.g., N-methylpiperazine) may react with acetyl chloride derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce the acetyl group . Purification often involves recrystallization from ethanol or dichloromethane, followed by salt formation with HCl . Key factors include:
- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use of HOBt/EDC•HCl for amide bond formation improves coupling efficiency .
- Table 1 : Example reaction conditions from analogous compounds:
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 70°C | DMF | 65–75 | |
| HOBt/EDC•HCl, Et₃N | CH₂Cl₂ | 80–85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water gradient .
- NMR : Confirm substitution patterns (e.g., acetyl and methyl groups via ¹H/¹³C NMR).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should include:
- pH Range : Test buffered solutions (pH 2–9) at 25°C and 37°C. Hydrolysis of the acetyl group is accelerated under strongly acidic (pH <3) or basic (pH >8) conditions .
- Kinetic Analysis : Monitor degradation via HPLC and calculate half-life (t₁/₂). For example, at pH 7.4 and 37°C, t₁/₂ may exceed 48 hours .
- Storage Recommendations : Store at 2–8°C in airtight containers to minimize hygroscopic degradation .
Q. What biochemical pathways or targets are influenced by this compound, and how can its mechanism of action be validated?
- Methodological Answer : Structural analogs suggest potential interactions with:
- GPCRs : Screen for activity against serotonin or dopamine receptors using radioligand binding assays .
- Enzymes : Test inhibition of acetyltransferases or proteases via fluorometric assays (e.g., NADH-coupled detection) .
- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in relevant cell lines .
Q. How should researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Contradictions often arise from solvent polarity and measurement techniques. Standardize protocols:
- Solvent Systems : Compare solubility in DMSO, water, and ethanol using nephelometry .
- Temperature Control : Measure at 25°C ± 0.5°C to minimize variability.
- Table 2 : Example solubility data from structurally related piperazines:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 50–60 | |
| Water | 10–15 | |
| Ethanol | 20–25 |
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism):
- EC₅₀/IC₅₀ : Calculate with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test for datasets with n ≥ 5 .
Q. How can researchers differentiate between off-target effects and true pharmacological activity?
- Methodological Answer : Implement orthogonal assays:
- Counter-Screening : Test against unrelated targets (e.g., kinases, ion channels) .
- Proteomics : Use mass spectrometry to identify binding partners in cell lysates .
- Mutagenesis : Introduce point mutations in suspected binding sites to disrupt activity .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in a laboratory setting?
- Methodological Answer : Adhere to GHS guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
